L-β-Aspartyl-L-Asparaginsäure

Übersicht

Beschreibung

L-beta-Aspartyl-L-aspartic acid , also known as L-B-aspartyl-L-aspartate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. L-beta-Aspartyl-L-aspartic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Wissenschaftliche Forschungsanwendungen

Harnstoffzyklus und Stoffwechselregulation

L-Asp spielt eine entscheidende Rolle im Harnstoffzyklus, der für die Entgiftung von Ammoniak in der Leber unerlässlich ist. Es ist an der Synthese von Arginin beteiligt, einem wichtigen Vorläufer für die Bildung von Harnstoff . Die Erforschung der Funktion von L-Asp im Harnstoffzyklus kann zu einem besseren Verständnis und einer besseren Behandlung von Stoffwechselstörungen wie Hyperammonämie führen.

Neurotransmission und Gehirnentwicklung

L-Asp ist ein Vorläufer für die Synthese mehrerer Substanzen, die für die Entwicklung von Nervengewebe und Neurotransmission entscheidend sind. Es wurde gezeigt, dass es eine Rolle bei der Gehirnentwicklung und der Hypothalamusregulation spielt, was es zu einem potenziellen Ziel für therapeutische Strategien bei psychiatrischen und neurologischen Erkrankungen macht .

Krebsforschung

L-Asp wird in großen Mengen von Tumorzellen, insbesondere in der Leber, synthetisiert. Dies hat zu Forschungsarbeiten geführt, die darauf abzielen, den L-Asp-Stoffwechsel als Strategie zur Krebsbekämpfung zu zielen. Das Verständnis seiner Rolle im Tumorzellstoffwechsel könnte zu neuen therapeutischen Ansätzen führen .

Diabetes und BCAA-Spiegel

Studien haben Veränderungen der Spiegel verzweigtkettiger Aminosäuren (BCAAs) mit Diabetes in Verbindung gebracht. Da L-Asp an der Transaminierung von BCAAs beteiligt ist, insbesondere in der Muskulatur, ist es ein bedeutendes Forschungsgebiet für das Verständnis und die Behandlung von Diabetes .

Nahrungsergänzungsmittel und Ernährung

Die potenzielle Verwendung von L-Asp als Nahrungsergänzungsmittel wird aufgrund seiner Rolle bei der Protein- und Nukleotidsynthese untersucht. Es sind jedoch weitere Forschungsarbeiten erforderlich, um die Risiken einer erhöhten L-Asp-Aufnahme und ihre Vorteile als Nahrungsergänzungsmittel zu untersuchen .

Synthetische Anwendungen in der Biochemie

L-Asp-Derivate finden Anwendung bei der Herstellung von dendritischen Konstrukten und Glykoklustern. Diese Konstrukte werden in Studien zu polyvalenten Wechselwirkungen von Kohlenhydraten mit Kohlenhydrat-bindenden Proteinen verwendet und haben Auswirkungen auf die Entwicklung mikrobizider Eigenschaften .

Biochemische Analyse

Biochemical Properties

L-beta-aspartyl-L-aspartic acid plays a significant role in biochemical reactions. It interacts with several enzymes, including aspartate aminotransferase and aspartate-semialdehyde dehydrogenase. Aspartate aminotransferase catalyzes the transfer of an amino group from aspartate to alpha-ketoglutarate, forming oxaloacetate and glutamate. Aspartate-semialdehyde dehydrogenase is involved in the biosynthesis of essential amino acids like lysine, methionine, and threonine. These interactions highlight the importance of L-beta-aspartyl-L-aspartic acid in amino acid metabolism and other cellular processes .

Cellular Effects

L-beta-aspartyl-L-aspartic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the citric acid cycle and the urea cycle, thereby impacting energy production and nitrogen metabolism. Additionally, L-beta-aspartyl-L-aspartic acid can modulate the expression of genes related to these metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of L-beta-aspartyl-L-aspartic acid involves its binding interactions with specific enzymes and proteins. For example, it binds to aspartate aminotransferase, facilitating the transfer of amino groups. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, L-beta-aspartyl-L-aspartic acid can inhibit or activate other enzymes, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-beta-aspartyl-L-aspartic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that L-beta-aspartyl-L-aspartic acid is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to L-beta-aspartyl-L-aspartic acid can alter cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of L-beta-aspartyl-L-aspartic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy production. At high doses, it can lead to toxic effects, including oxidative stress and mitochondrial dysfunction. These threshold effects highlight the importance of carefully regulating the dosage of L-beta-aspartyl-L-aspartic acid in experimental settings .

Metabolic Pathways

L-beta-aspartyl-L-aspartic acid is involved in several metabolic pathways, including the citric acid cycle and the urea cycle. It interacts with enzymes such as aspartate aminotransferase and aspartate-semialdehyde dehydrogenase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of key metabolites, such as oxaloacetate and glutamate, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, L-beta-aspartyl-L-aspartic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of L-beta-aspartyl-L-aspartic acid can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of L-beta-aspartyl-L-aspartic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can participate in energy production and metabolic processes. The localization of L-beta-aspartyl-L-aspartic acid can also affect its interactions with enzymes and other proteins, further influencing its biochemical properties .

Eigenschaften

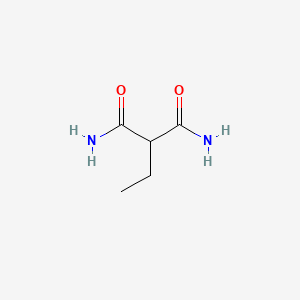

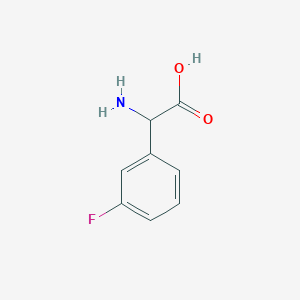

IUPAC Name |

2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAWLANLJYMEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298002 | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-beta-aspartyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60079-22-3 | |

| Record name | NSC120024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.